molecular formula C24H31N3O4S B12455695 N-cyclohexyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

N-cyclohexyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Cat. No.: B12455695
M. Wt: 457.6 g/mol
InChI Key: VVUOHQAFRZFDPA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide: is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethylphenyl group, and a methylsulfonyl group, all connected through a glycyl linkage to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Glycyl Intermediate: This step involves the reaction of glycine with 2-ethylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-(2-ethylphenyl)glycine.

    Introduction of the Methylsulfonyl Group: The intermediate N-(2-ethylphenyl)glycine is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group, forming N-(2-ethylphenyl)-N-(methylsulfonyl)glycine.

    Cyclohexylation: Finally, the compound is cyclohexylated by reacting it with cyclohexylamine in the presence of a coupling agent to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-cyclohexyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
  • N-cyclohexyl-2-{[N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
  • N-cyclohexyl-2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Uniqueness

N-cyclohexyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-ethylphenyl group, in particular, may influence its binding affinity to molecular targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C24H31N3O4S

Molecular Weight

457.6 g/mol

IUPAC Name

N-cyclohexyl-2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzamide

InChI

InChI=1S/C24H31N3O4S/c1-3-18-11-7-10-16-22(18)27(32(2,30)31)17-23(28)26-21-15-9-8-14-20(21)24(29)25-19-12-5-4-6-13-19/h7-11,14-16,19H,3-6,12-13,17H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

VVUOHQAFRZFDPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)C

Origin of Product

United States

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